Dihydroazarole

Description

Historical Context and Evolution of Azole Chemistry

The journey into the world of azole chemistry is a fascinating story of scientific discovery that has had a profound impact on medicine and agriculture. Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. Their history is deeply intertwined with the development of antifungal agents. studysmarter.co.uk

The quest for effective antifungal treatments began to gain significant momentum in the mid-20th century. Before the 1940s, there were very few options available for treating systemic fungal infections. A major breakthrough came with the development of polyene antifungals, but their use was often limited by significant side effects. nih.gov This created a pressing need for safer and more effective alternatives, paving the way for the discovery of azoles several decades later. nih.gov

The first azole compound with reported antifungal activity emerged in 1944. bohrium.com However, it was the synthesis of N-substituted imidazoles and triazoles in the mid-1960s that truly revolutionized the field. acs.org This new class of highly active fungicides and antimycotics set new standards for efficacy and the range of diseases they could control. acs.org

The 1970s saw the arrival of the first generation of azole antifungal drugs, such as clotrimazole (B1669251) and miconazole, which were primarily used for topical applications. bohrium.com A significant milestone was the release of ketoconazole (B1673606) in the early 1980s, the first orally available azole for treating systemic fungal infections. nih.gov For nearly a decade, it was a leading treatment for non-life-threatening endemic mycoses. nih.gov

The development of first-generation triazoles, including fluconazole (B54011) and itraconazole, marked another major advance. These compounds offered a broader spectrum of antifungal activity and a significantly improved safety profile compared to their predecessors. nih.gov The 1990s witnessed the introduction of these second-generation azoles, which provided better therapeutic options with greater patient tolerability. studysmarter.co.uk

Further research and development led to the emergence of third-generation triazoles like voriconazole, posaconazole, and ravuconazole. These were designed to overcome the limitations of earlier agents, exhibiting greater potency and increased activity against resistant and emerging fungal pathogens. nih.gov The most recent advancements include fourth-generation azoles, which aim to address challenges such as drug-drug interactions. bohrium.com

The evolution of azole chemistry has been driven by a continuous effort to improve upon existing compounds. Medicinal chemists have focused on enhancing pharmacokinetic properties, improving safety profiles, expanding the spectrum of activity, and combating the development of resistant fungal strains. bohrium.com This historical progression highlights a dedicated scientific endeavor to refine and optimize the therapeutic potential of azole-based compounds.

Rationale for Dihydroazarole Investigations in Contemporary Chemistry

In contemporary chemistry, the investigation into dihydroazaroles, and more specifically their derivatives like dihydropyrazoles, is driven by the quest for novel compounds with diverse biological activities and therapeutic potential. Dihydropyrazoles, as a prominent structural motif, are found in numerous pharmaceutically active compounds, making them a key area of focus. nih.gov

The rationale for this focused investigation stems from the wide range of pharmacological properties exhibited by dihydropyrazole derivatives. Researchers are motivated to synthesize and explore various analogues of this nucleus to uncover new therapeutic applications. nih.gov The inherent versatility of the dihydropyrazole scaffold allows for the creation of a wide array of derivatives with potentially enhanced or novel biological activities.

One of the primary drivers for this research is the potential for these compounds to act as lead structures in drug discovery. nih.gov By modifying the core dihydropyrazole structure, chemists can fine-tune the compound's properties to target specific biological pathways or receptors. This approach has proven successful in identifying compounds with potential applications in a variety of disease areas.

Furthermore, the study of dihydroazaroles is fueled by the need to address the limitations of existing drugs, such as the development of resistance and undesirable side effects. The exploration of new chemical entities like this compound derivatives offers the possibility of discovering alternative therapeutic agents with improved efficacy and safety profiles.

Overview of Key Academic Research Areas Pertaining to this compound

Academic research into dihydroazaroles, particularly dihydropyrazole derivatives, is concentrated on exploring their extensive biological activities. These compounds have demonstrated potential in a multitude of therapeutic areas, making them a rich field for investigation.

One of the most significant areas of research is in antimicrobial and antifungal applications . Building on the historical success of azole compounds in this field, researchers continue to investigate new derivatives for their ability to combat various pathogens. nih.gov

Another key focus is anticancer research . Dihydropyrazole derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, certain derivatives have been investigated for their potential to inhibit Wnt/β-catenin signaling, a pathway often implicated in cancer development. mdpi.com Research has also targeted their role as inhibitors of enzymes like histone deacetylase 6 (HDAC6), which is a promising target for breast cancer therapy. mdpi.com

The anti-inflammatory and analgesic (antinociceptive) properties of these compounds are also a significant area of study. nih.gov Researchers are exploring their potential to alleviate pain and inflammation, which could lead to the development of new treatments for a range of conditions.

Furthermore, this compound derivatives are being investigated for their antioxidant properties . nih.govmdpi.com Many of these compounds have demonstrated the ability to act as free radical scavengers, which is relevant to a variety of diseases associated with oxidative stress. nih.gov

Other notable areas of academic research include the investigation of dihydroazaroles for their potential as:

Antiviral agents nih.gov

Antitubercular agents nih.gov

Antimalarial agents nih.gov

Anticonvulsants nih.gov

Monoamine oxidase (MAO) inhibitors nih.gov

Cannabinoid receptor 1 (CB1) antagonists nih.gov

Nitric oxide synthase inhibitors nih.gov

α-amylase inhibitors, with potential applications in managing hyperglycemia nih.govresearchgate.net

The following table provides a summary of the diverse biological activities of dihydropyrazole derivatives that are the focus of academic research:

| Research Area | Biological Activity |

| Infectious Diseases | Antimicrobial, Antifungal, Antiviral, Antimalarial, Antitubercular |

| Oncology | Anticancer, Antiproliferative |

| Inflammation & Pain | Anti-inflammatory, Antinociceptive (Analgesic) |

| Neurological Disorders | Anticonvulsant, Antidepressant, MAO inhibitor |

| Metabolic Disorders | α-amylase inhibitor, Antidiabetic |

| Other | Antioxidant, CB1 receptor antagonist, Nitric oxide synthase inhibitor |

Interdisciplinary Significance of this compound Studies

The study of dihydroazaroles holds significant interdisciplinary importance, bridging the fields of synthetic chemistry, medicinal chemistry, pharmacology, and molecular biology. The synthesis of novel this compound derivatives is a core activity in organic chemistry, requiring innovative methodologies to create diverse molecular architectures.

The synthesized compounds then become the focus of medicinal chemists and pharmacologists who evaluate their biological activities. This often involves screening for potential therapeutic effects, determining their mechanisms of action, and establishing structure-activity relationships (SAR). nih.gov For example, understanding how different substituents on the dihydropyrazole ring affect its anticancer or antioxidant properties is a key aspect of this interdisciplinary work. nih.govmdpi.com

Molecular docking studies, a computational approach, are also employed to investigate the binding interactions of these compounds with their biological targets, such as proteins and enzymes. researchgate.net This provides insights into their mechanism of action at the molecular level and can guide the design of more potent and selective derivatives.

The potential of dihydroazaroles as drug candidates also brings in the field of pharmaceutical sciences, which focuses on aspects like drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net The ultimate goal of this interdisciplinary collaboration is the development of new therapeutic agents to address unmet medical needs.

The investigation of dihydroazaroles also has implications for materials science, where related azo compounds are used in the development of photochromic materials, liquid crystals, and fluorescent indicators. mdpi.com While distinct from the therapeutic applications of dihydroazaroles, this highlights the broader relevance of azole-based structures in various scientific and technological domains.

Structure

3D Structure

Properties

CAS No. |

55872-83-8 |

|---|---|

Molecular Formula |

C14H14N4 |

Molecular Weight |

238.29 g/mol |

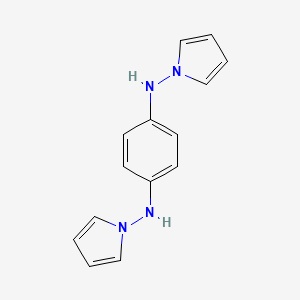

IUPAC Name |

1-N,4-N-di(pyrrol-1-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C14H14N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12,15-16H |

InChI Key |

PIWPJSDQCKMNLG-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)NC2=CC=C(C=C2)NN3C=CC=C3 |

Canonical SMILES |

C1=CN(C=C1)NC2=CC=C(C=C2)NN3C=CC=C3 |

Other CAS No. |

55872-83-8 |

Synonyms |

dihydroazarole N,N'-bis(1H-pyrrol-1-yl)-1,4-benzenediamine |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Dihydroazarole and Its Analogues

Classical Approaches to Dihydroazarole Core Synthesis

Classical methods for the synthesis of the this compound ring system have long been established, providing foundational routes to these heterocyclic compounds. These strategies often involve cycloaddition reactions, reductive heterocyclization, and multicomponent reactions, which remain relevant for their simplicity and effectiveness in building the core structure.

Cycloaddition Reactions in this compound Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they have been effectively employed in the synthesis of this compound derivatives. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. libretexts.org In the context of this compound synthesis, [3+2] cycloadditions are particularly prominent.

A notable example is the formal [3+2] cycloaddition reaction between azoalkenes and 3-vinylindoles, catalyzed by a chiral phosphoric acid. nih.gov This reaction proceeds under mild conditions to afford a variety of functionalized 2,3-dihydropyrroles in high yields and with excellent enantioselectivity. nih.gov The azoalkenes, in this case, serve as three-atom synthons. nih.gov Another example involves the [3+2] dipolar cycloaddition of arynes and sydnones, which provides a rapid and efficient route to 2H-indazoles, a class of this compound analogues. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates broad substrate compatibility. organic-chemistry.org

The Diels-Alder reaction, a [4+2] cycloaddition, is another well-known cycloaddition strategy, though it typically forms six-membered rings. libretexts.org However, variations and related reactions can be adapted for the synthesis of five-membered heterocyclic systems. Inverse electron-demand Diels-Alder reactions, for instance, have been used to synthesize dihydropyridazine (B8628806) derivatives from tetrazines and alkenes. beilstein-journals.org

Table 1: Examples of Cycloaddition Reactions in the Synthesis of this compound Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Formal [3+2] Cycloaddition | Azoalkenes, 3-Vinylindoles | Chiral Phosphoric Acid | Functionalized 2,3-Dihydropyrroles | nih.gov |

| [3+2] Dipolar Cycloaddition | Arynes, Sydnones | TBAF, THF, room temperature | 2H-Indazoles | organic-chemistry.org |

| Inverse Electron-Demand Diels-Alder | Dibenzosuberenone, Tetrazines | Not specified | Dihydropyridazine derivatives | beilstein-journals.org |

Reductive Heterocyclization Strategies for this compound Scaffolds

Reductive heterocyclization is a key strategy for the synthesis of N-heterocyclic compounds, including this compound analogues. This approach typically involves the reduction of a functional group, such as a nitro or an azide (B81097) group, followed by an intramolecular cyclization to form the heterocyclic ring.

One such method involves the synthesis of 2,1-benzisoxazole derivatives through a chemoselective reductive heterocyclization route. rsc.org This process entails the hydrogenation of a starting material, followed by an intramolecular cyclodehydration step. rsc.org The use of a platinum catalyst supported on MgO-incorporated porous carbon has been shown to be highly efficient for this transformation, achieving high conversion and selectivity under mild conditions. rsc.org

Another example is the synthesis of "azatotarol" analogues, where a key step is the reduction of a nitrobenzenesulfonyl (Ns) group and a thioether using Raney nickel, leading to the cyclized product. nih.gov This demonstrates the utility of reductive methods in constructing complex heterocyclic systems.

Multicomponent Reactions for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. preprints.orgnih.gov MCRs offer advantages in terms of step economy, reduced waste generation, and the ability to rapidly build molecular complexity. preprints.orgmdpi.com

Several named MCRs are used to synthesize heterocyclic compounds, some of which are analogues of dihydroazaroles. The Biginelli reaction, for example, is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. derpharmachemica.com While not directly yielding dihydroazaroles, it showcases the power of MCRs in heterocycle synthesis. derpharmachemica.com

A more direct application is the molecular iodine-catalyzed one-pot multicomponent domino reaction for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This reaction utilizes aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org The notable advantages of this method include good yields and the use of an environmentally friendly catalyst. rsc.org

Table 2: Overview of Multicomponent Reactions for Heterocycle Synthesis

| Named Reaction | Reactants | Product Type | Reference |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | derpharmachemica.com |

| Doebner Reaction | Pyruvic acid, Aniline derivative, Aldehyde | Cinchoninic acids | mdpi.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Dihydropyridines | organic-chemistry.org |

| Passerini Reaction | Isocyanide, Carbonyl compound, Carboxylic acid | α-Acyloxy carboxamides | organic-chemistry.org |

| Ugi Reaction | Isocyanide, Carbonyl compound, Amine, Carboxylic acid | α-Acylamino carboxamides | organic-chemistry.org |

Modern Synthetic Strategies for this compound

Modern synthetic chemistry has introduced a variety of advanced methods for the construction of this compound and its analogues, with a significant focus on transition metal-catalyzed reactions. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Catalysts based on metals like palladium, nickel, and copper have enabled the development of novel and efficient routes to dihydroazaroles and related structures. These reactions often proceed under mild conditions and allow for the construction of complex molecular architectures.

Palladium catalysts are particularly versatile and have been extensively used in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed coupling reactions, such as the Stille, Suzuki, and Heck reactions, as well as C-H activation/functionalization, have become indispensable tools for synthetic organic chemists.

For instance, a novel synthetic route to 1,2-dihydro-4(3H)-carbazolones, which can be considered this compound analogues, involves two sequential palladium-catalyzed reactions: an intermolecular Stille cross-coupling followed by a reductive N-heteroannulation. researchgate.net Palladium catalysis has also been employed for the synthesis of dihydrofuran-fused fullerene derivatives through a process of C-H bond activation and heterocyclic reaction, using palladium chloride as the catalyst. sioc-journal.cn

Furthermore, palladium catalysis is effective in carbonylative telomerization reactions. For example, mixed carboxylic anhydrides can be synthesized directly from 1,3-butadiene (B125203) and carboxylic acids using a homogeneous palladium catalyst. rsc.org The transformation of N-phthaloyl hydrazones into nitriles, involving the cleavage of an N-N bond, is another example of a palladium-catalyzed reaction that is crucial for the synthesis of various building blocks for heterocyclic compounds. rsc.org A palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts has also been developed for the synthesis of C-1 deuterated aldehydes, which can be valuable precursors. nih.gov

Table 3: Selected Palladium-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

| Stille Coupling / Reductive N-Heteroannulation | Organostannane, Organic halide | Palladium catalyst | 1,2-Dihydro-4(3H)-carbazolones | researchgate.net |

| C-H Activation / Heterocyclization | Olefins,Fullerene | Palladium chloride, Copper trifluoromethanesulfonate | Dihydrofuran-fusedfullerene derivatives | sioc-journal.cn |

| Carbonylative Telomerization | 1,3-Butadiene, Carboxylic acids | Homogeneous palladium catalyst | Mixed 3,8-nonadienoic anhydrides | rsc.org |

| N-N Bond Cleavage | N-Phthaloyl hydrazones | Palladium catalyst with N-heterocyclic carbene ligand | Nitriles | rsc.org |

| Deuterated Formylation | Aryl sulfonium salts | Palladium catalyst | C-1 Deuterated aldehydes | nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of stereocenters in many biologically active pyrroline-containing molecules necessitates the development of stereoselective synthetic methods. Asymmetric catalysis is the most powerful approach for accessing enantioenriched chiral pyrrolines.

Asymmetric catalysis for pyrroline (B1223166) synthesis leverages chiral catalysts to control the stereochemical outcome of the ring-forming reaction. This can be achieved using either chiral metal complexes or chiral organocatalysts.

In metal catalysis, chiral ligands are coordinated to the metal center, creating a chiral environment that directs the approach of the substrates. For example, copper(I) complexes with chiral bis(oxazoline) (BOX) or phosphine (B1218219) ligands have been used extensively in asymmetric [3+2] cycloadditions of iminoesters with various dipolarophiles to produce highly enantioenriched pyrrolines. Similarly, chiral rhodium and iridium catalysts have proven effective in the asymmetric hydrogenation of pyrroles to yield chiral pyrrolidines and pyrrolines.

Organocatalysis has also been a major driver of progress in asymmetric pyrroline synthesis. Chiral secondary amines, such as those derived from proline, can catalyze asymmetric [3+2] cycloadditions between α,β-unsaturated aldehydes and nitrogen-containing precursors. Likewise, chiral phosphoric acids have been employed as Brønsted acid catalysts to control the stereoselectivity of Pictet-Spengler-type reactions and other cyclizations that lead to chiral pyrroline-fused frameworks.

Table 2: Examples of Asymmetric Catalysis for Chiral Pyrroline Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Metal | Cu(I) / Ph-BOX | [3+2] Cycloaddition | 95 | 98 | |

| Metal | Rh(I) / Josiphos | Asymmetric Hydrogenation | >99 | 99 | |

| Organo | (S)-Proline derivative | [3+2] Cycloaddition | 85 | 96 |

Chiral Auxiliary-Mediated this compound Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.org This approach has been successfully applied to the synthesis of various chiral molecules, including complex natural products. numberanalytics.com In the context of this compound synthesis, a chiral auxiliary can be attached to one of the starting materials, influencing the facial selectivity of the cyclization step and leading to the formation of a specific enantiomer of the this compound product. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The effectiveness of a chiral auxiliary is dependent on its ability to create a biased diastereomeric transition state. Factors such as steric hindrance and conformational rigidity of the auxiliary play a crucial role in achieving high levels of stereocontrol. numberanalytics.com Common classes of chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine amides, and carbohydrate-based auxiliaries. wikipedia.orgnumberanalytics.com For instance, the "SuperQuat" family of chiral auxiliaries, a modification of the Evans auxiliaries, has been developed to offer superior diastereofacial selectivity in various transformations. rsc.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type | Typical Application | Key Feature |

| 8-phenylmenthol | Terpenoid-based | Asymmetric alkylations | Introduced by E.J. Corey wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | Cyclohexanol-based | Alternative to 8-phenylmenthol | More readily prepared wikipedia.org |

| Oxazolidinones (Evans) | Heterocyclic | Aldol and alkylation reactions | High diastereoselectivity rsc.org |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation | Forms a chiral amide wikipedia.org |

| (S)-(phenylthiomethyl)benzyl | Benzyl-based | 1,2-cis glycosylations | Controls anomeric selectivity nih.gov |

| SuperQuat auxiliaries | Oxazolidinone derivative | Asymmetric synthesis | Enhanced diastereofacial selectivity rsc.org |

Enzymatic Biocatalysis for this compound Chirality Control

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. researchgate.netrsc.orgmdpi.com Enzymes are inherently chiral and can distinguish between enantiomers or prochiral faces of a substrate, leading to the formation of enantiomerically pure products. researchgate.netnih.gov This makes them ideal for controlling the chirality of dihydroazaroles.

Various classes of enzymes, such as oxidoreductases, transferases, and hydrolases, can be employed for the asymmetric synthesis of chiral heterocycles. researchgate.net For example, engineered enzymes, such as variants of Candida antarctica lipase (B570770) B (CALB), have been used for the kinetic resolution of chiral 2,3-dihydro-1,4-benzodioxane motifs, which share structural similarities with certain this compound analogues. nih.gov In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.

Recent advances in protein engineering and directed evolution have expanded the substrate scope and catalytic efficiency of enzymes, making biocatalysis an increasingly viable and competitive method for producing chiral compounds. acs.orgrsc.org The development of automated platforms for enzyme-mediated synthesis further enhances the accessibility and efficiency of this technology. nih.gov

Table 2: Selected Enzymes in Biocatalytic Synthesis

| Enzyme Class | Example Enzyme | Typical Reaction | Application in Chirality Control |

| Oxidoreductases | Monoamine oxidase | Oxidation of amines | Kinetic resolution of racemic amines acs.org |

| Oxidoreductases | Galactose oxidase | Oxidation of alcohols | Desymmetrization of prochiral diols nih.gov |

| Hydrolases | Candida antarctica Lipase B (CALB) | Ester hydrolysis/synthesis | Kinetic resolution of esters nih.gov |

| Transferases | Nucleoside kinases | Phosphorylation | Synthesis of nucleotide analogues frontiersin.org |

| Monooxygenases | Cytochrome P450 | Hydroxylation | Regio- and stereoselective oxidation mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgnih.gov The application of these principles to this compound synthesis can lead to more sustainable and environmentally friendly methods.

Solvent-Free this compound Reactions

The elimination of volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. skpharmteco.com Solvent-free reactions, also known as solid-state or mechanochemical reactions, offer a compelling alternative. rsc.orgrsc.org These reactions are often carried out by grinding or milling the reactants together, sometimes with the aid of a catalyst. mdpi.com

For the synthesis of related heterocyclic compounds like dihydrobenzimidazoles and pyrazolines, solvent-free methods have been developed, demonstrating high efficiency and product yields. rsc.orgnih.gov For example, the reaction of acyclic ketones and o-phenylenediamines can proceed under solvent- and catalyst-free conditions to produce dihydrobenzimidazoles. rsc.org Similarly, ball milling has been employed for the solvent-free synthesis of benzimidazole (B57391) derivatives. mdpi.com These approaches not only reduce waste but can also lead to shorter reaction times and simpler work-up procedures.

Atom Economy Considerations in this compound Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgskpharmteco.com A reaction with high atom economy is one that generates minimal byproducts. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. rsc.org

When designing synthetic routes to dihydroazaroles, choosing reactions with high atom economy is a key green chemistry principle. For instance, a cycloaddition reaction to form the this compound ring would be highly atom-economical. In contrast, a multi-step synthesis involving protecting groups and leaving groups would likely have a lower atom economy due to the generation of waste from these auxiliary components. acs.org The calculation of atom economy provides a quantitative metric to compare the "greenness" of different synthetic pathways. researchgate.net

Sustainable Reagents for this compound Synthesis

The choice of reagents is critical in green chemistry. Sustainable reagents are typically derived from renewable resources, are non-toxic, and are efficient in their use. nih.gov This includes the use of biodegradable catalysts and the replacement of hazardous reagents with safer alternatives. researchgate.net

In the synthesis of dihydroazaroles and related heterocycles, there is a growing interest in using sustainable reagents. For example, lemon juice, a natural and biodegradable acid catalyst, has been used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under concentrated solar radiation. researchgate.net Hypervalent iodine compounds, such as phenyliodine bis(trifluoroacetate) (PIFA), are being explored as environmentally benign alternatives to heavy metal oxidants. rsc.org The use of biocatalysts, as discussed in section 2.3.3, also aligns with the principle of using sustainable reagents, as enzymes are biodegradable and operate under mild conditions. researchgate.net

Iii. Mechanistic Investigations in Dihydroazarole Chemistry

Reaction Pathway Elucidation for Dihydroazarole Formation

Understanding how dihydroazaroles are formed involves dissecting the reaction pathways, identifying key intermediates, and determining the factors that influence the reaction rate and selectivity.

Spectroscopic Monitoring of this compound Intermediates

Spectroscopic techniques are indispensable for observing short-lived intermediates that are crucial for understanding reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis absorption spectroscopy allow researchers to detect and characterize these transient species in situ or shortly after their formation krossing-group.demdpi.comnih.goveuropa.euresearchgate.net. For instance, NMR can provide detailed structural information about intermediates, while MS can confirm their molecular weight and elemental composition krossing-group.demdpi.comnih.gov. Real-time monitoring using these methods, often integrated with flow chemistry setups, allows for the observation of reaction progress and the identification of species that might otherwise be missed beilstein-journals.orgnih.govnih.govmagritek.com.

Kinetic Studies of this compound Reactions

Kinetic studies are employed to quantify the rates of this compound formation and to determine the rate-determining steps. By measuring reaction rates under varying conditions (e.g., concentration, temperature, presence of catalysts), researchers can derive rate laws and activation energies symeres.comlibretexts.orgsolubilityofthings.commsu.edulsrhs.net. The Arrhenius equation, which relates the rate constant to temperature and activation energy, is a cornerstone of these studies libretexts.orgsolubilityofthings.comlsrhs.net. For example, kinetic analysis can reveal whether a reaction proceeds through a unimolecular or bimolecular pathway, or whether it involves a single step or multiple steps with distinct intermediates msu.edulibretexts.org.

Isotopic Labeling Experiments in this compound Mechanistic Studies

Isotopic labeling, particularly with deuterium (B1214612) (2H or D), carbon-13 (13C), and nitrogen-15 (B135050) (15N), provides a powerful means to trace the fate of specific atoms during a reaction symeres.comnih.govnumberanalytics.comarkat-usa.org. By substituting hydrogen atoms with deuterium, chemists can exploit the kinetic isotope effect (KIE) to probe bond-breaking and bond-forming events. A significant difference in reaction rates between a deuterated and non-deuterated substrate can indicate that the C-H (or N-H) bond cleavage is involved in the rate-determining step symeres.comnih.govarkat-usa.org. These experiments are vital for confirming proposed mechanisms, identifying the origin of atoms in products, and understanding stereochemical outcomes symeres.comnih.govnumberanalytics.comarkat-usa.orgresearchgate.net. For example, deuterium labeling can help distinguish between different proposed pathways for ring formation or functional group transformations within this compound systems researchgate.net.

This compound Reactivity and Transformation Mechanisms

The reactivity of dihydroazaroles is dictated by the presence of heteroatoms (nitrogen and another element like oxygen or sulfur) and the saturated ring structure, which influences their susceptibility to various chemical transformations.

Nucleophilic and Electrophilic Reactions of this compound

Dihydroazaroles can participate in reactions as nucleophiles (typically through the nitrogen atom) or undergo reactions where they are attacked by nucleophiles or electrophiles. The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides or acylating agents, often leading to N-alkylation or N-acylation science-revision.co.uklibretexts.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.orgpressbooks.pub. Conversely, depending on the substituents and the specific this compound structure, carbons within the ring or adjacent to heteroatoms can be rendered electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening reactions nih.govnih.govyoutube.com. For instance, nucleophilic addition-elimination is a common mechanism observed in reactions involving carbonyl groups adjacent to or within heterocyclic systems, where a nucleophile attacks the carbonyl carbon, followed by the elimination of a leaving group science-revision.co.ukchemguide.co.uk.

Oxidation and Reduction Mechanisms of this compound

Dihydroazaroles can undergo oxidation and reduction reactions, transforming their functional groups or even leading to ring modification or cleavage. Oxidation typically involves the loss of electrons, often accompanied by the loss of hydrogen atoms or the addition of oxygen. For example, dehydrogenation reactions can convert dihydroazaroles into their aromatic azole counterparts. The mechanisms of these redox processes are investigated using kinetic studies and by identifying reactive intermediates using spectroscopic methods nih.govrsc.org. Reduction, on the other hand, involves the gain of electrons, typically through the addition of hydrogen. The specific reagents and conditions dictate the outcome of these transformations, with mechanisms often involving hydride transfer or electron transfer steps nih.govyoutube.comyoutube.comkhanacademy.org. Understanding these mechanisms is critical for controlling the selectivity and efficiency of these reactions.

Compound Name Table

| Compound Name |

|---|

Iv. Advanced Characterization Methodologies for Dihydroazarole

Spectroscopic Techniques for Dihydroazarole Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used spectroscopic techniques for determining the structure of organic compounds in solution and in the solid state. It provides precise information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C), allowing for the detailed mapping of the molecular framework of this compound.

While one-dimensional (1D) NMR spectra provide essential information on the number and type of protons and carbons, multi-dimensional (2D and 3D) NMR experiments are often necessary to assemble the complete structure of a molecule like this compound. nih.govresearchgate.net These experiments reveal correlations between different nuclei, providing definitive evidence of atomic connectivity through chemical bonds.

Key multi-dimensional NMR experiments for this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a this compound molecule, COSY would be used to map out the proton-proton connectivities within the heterocyclic ring and any attached side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. hmdb.ca This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.net This is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling, such as identifying the attachment points of substituents to the this compound ring or confirming the relative positions of quaternary carbons.

The data from these experiments are used synergistically to piece together the complete, unambiguous structure of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted this compound Derivative

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C2 | 165.4 | - | - |

| C4 | 55.2 | 3.85 | t |

| C5 | 30.1 | 2.50 | m |

| C1' | 21.7 | 1.95 | s |

| C1'' | 125.8 | - | - |

| C2''/C6'' | 129.5 | 7.30 | d |

| C3''/C5'' | 128.8 | 7.25 | t |

| C4'' | 131.0 | 7.40 | t |

Table 2: Key 2D NMR Correlations for Structural Elucidation of a Hypothetical this compound Derivative

| Correlation Type | Correlating Protons (¹H ppm) | Correlating Carbons (¹³C ppm) | Inferred Connectivity |

| COSY | 3.85 ↔ 2.50 | - | CH ₂-CH ₂ within the ring |

| HSQC | 3.85 | 55.2 | C4 is bonded to H at 3.85 ppm |

| HSQC | 2.50 | 30.1 | C5 is bonded to H at 2.50 ppm |

| HSQC | 1.95 | 21.7 | C1' is bonded to H at 1.95 ppm |

| HMBC | 1.95 | 165.4 | Methyl group (C1') is attached near C2 |

| HMBC | 3.85 | 125.8, 165.4 | C4-H is 2-3 bonds from C1'' and C2 |

| HMBC | 7.30 | 125.8, 128.8 | Aromatic H (C2''/C6'') is near C1'' and C3''/C5'' |

While solution-state NMR is excellent for determining molecular structure, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. mdpi.com In the solid state, anisotropic interactions that are averaged out in solution become apparent, offering information on molecular packing, conformation, and intermolecular interactions. emory.edu

Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance resolution and sensitivity in ssNMR spectra. emory.edunih.gov For this compound research, ssNMR can be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of this compound can have distinct ssNMR spectra, allowing for their identification and characterization.

Characterize Crystallographic Disorder: ssNMR can detect static or dynamic disorder within a crystal lattice, which may not be easily resolved by other methods. nih.gov

Probe Intermolecular Interactions: By measuring internuclear distances in the solid state, ssNMR can provide details on hydrogen bonding and other non-covalent interactions that dictate the crystal packing of this compound molecules.

Table 3: Comparison of Hypothetical ¹³C Chemical Shifts for this compound in Solution vs. Solid-State

| Carbon Atom | Solution-State ¹³C Shift (ppm) | Solid-State ¹³C Shift (ppm) | Difference (ppm) | Potential Reason for Difference |

| C2 | 165.4 | 168.1 | +2.7 | Intermolecular hydrogen bonding involving the C=N bond. |

| C4 | 55.2 | 54.5 | -0.7 | Minor conformational changes in the ring. |

| C5 | 30.1 | 30.3 | +0.2 | Minimal change, indicating a rigid part of the molecule. |

| C4'' | 131.0 | 134.5 | +3.5 | π-π stacking interactions of the phenyl ring in the crystal lattice. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for determining the unique elemental composition of this compound from its measured mass. iaph.es While multiple chemical formulas can have the same nominal mass (integer mass), only one formula will match the highly accurate mass provided by HRMS, allowing for unambiguous confirmation of the molecular formula. iaph.es

Table 4: Elemental Formula Determination for a this compound Derivative using HRMS

Assumed Nominal Mass: 202

| Molecular Formula | Calculated Exact Mass | Difference from Measured Mass (ppm) |

| C₁₂H₁₄N₂O | 202.11061 | 1.5 |

| C₁₁H₁₀N₂O₂ | 202.07423 | -176.0 |

| C₁₃H₁₈O | 202.13577 | 128.0 |

| C₁₁H₁₄N₄ | 202.12184 | 59.0 |

Based on a hypothetical measured exact mass of 202.11092, the molecular formula C₁₂H₁₄N₂O is confirmed.

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, the intact this compound molecular ion (the precursor ion) is selected in the first stage of mass analysis. youtube.com This selected ion is then subjected to fragmentation, often through collision with an inert gas in a process called Collision-Induced Dissociation (CID). youtube.comyoutube.com The resulting fragment ions (product ions) are then analyzed in a second stage of mass analysis.

The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its building blocks and how they are connected. By analyzing the masses of the fragments and the neutral molecules lost, chemists can deduce the structure of different parts of the this compound molecule.

Table 5: Hypothetical MS/MS Fragmentation Analysis of a this compound Derivative

Precursor Ion (M+H)⁺: m/z 203.1

| Product Ion (m/z) | Neutral Loss (mass units) | Proposed Fragment Structure/Identity |

| 160.1 | 43.0 | Loss of the acetyl group (-COCH₃) |

| 105.1 | 98.0 | Cleavage of the phenyl group with part of the ring |

| 77.1 | 126.0 | Phenyl cation (C₆H₅⁺) |

Vibrational Spectroscopy (FTIR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of chemical bonds.

FTIR Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational energies of the bonds is measured. For a hypothetical this compound, key vibrational bands would be expected for C-H stretching, N-H stretching (if present), C=C stretching, and C-N stretching. The precise frequencies of these bands would help to confirm the presence of these functional groups and provide insights into the molecular environment.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the symmetry of the molecule. For this compound, Raman spectroscopy could be used to probe the vibrations of the carbon-carbon double bond within the heterocyclic ring.

Interactive Table: Expected Vibrational Frequencies for a Hypothetical this compound

| Functional Group | Expected Frequency Range (cm⁻¹) (FTIR) | Expected Frequency Range (cm⁻¹) (Raman) | Notes |

| N-H Stretch | 3300-3500 | 3300-3500 | Presence depends on the specific isomer and substitution pattern. |

| C-H Stretch (sp²) | 3000-3100 | 3000-3100 | Associated with the C=C bond in the ring. |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Associated with the saturated carbon atoms in the ring. |

| C=C Stretch | 1600-1680 | 1600-1680 | Indicates the presence of unsaturation within the heterocyclic ring. |

| C-N Stretch | 1000-1350 | 1000-1350 | Characteristic of the amine functionality within the heterocyclic ring. |

Electronic Spectroscopy (UV-Vis, Fluorescence) for this compound Electronic Structure

Electronic spectroscopy provides information about the electronic transitions within a molecule, which are related to its electronic structure and conjugation.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule. For a this compound, the position of λmax would depend on the specific arrangement of double bonds within the ring.

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Not all molecules fluoresce, but for those that do, fluorescence spectroscopy can be a very sensitive analytical technique. The emission spectrum can provide information about the electronic structure of the excited state.

Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Systems

If a this compound molecule is chiral (i.e., it is non-superimposable on its mirror image), chiroptical spectroscopy can be used to determine its absolute configuration and study its stereochemical properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the three-dimensional arrangement of atoms in a chiral molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Both CD and ORD are essential techniques for the characterization of chiral compounds.

Diffraction Methods for this compound Crystal and Molecular Structure

Diffraction techniques are used to determine the arrangement of atoms in a crystalline solid, providing a definitive three-dimensional structure of the molecule.

Single-Crystal X-ray Diffraction of this compound

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction is the most powerful method for determining its precise molecular structure. This technique can provide accurate bond lengths, bond angles, and conformational information, as well as details about intermolecular interactions in the solid state.

Powder X-ray Diffraction for Polymorphic this compound Forms

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is a valuable tool for identifying the crystalline phase of a material and can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point.

Chromatographic and Separation Methodologies for this compound Analysis

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. These methods would be crucial for assessing the purity of a this compound sample and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate a wide variety of compounds. For this compound analysis, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for its analysis. GC separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

Interactive Table: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| HPLC | C18 | Acetonitrile/Water | UV-Vis, MS | Purity assessment, quantification |

| GC-MS | DB-5ms | Helium | Mass Spectrometer | Identification of volatile impurities, structure elucidation |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) would be a critical technique for the analysis of this compound, particularly in complex mixtures. This method separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For a hypothetical this compound mixture, GC-MS analysis would provide both qualitative and quantitative information. The retention time—the time it takes for the compound to travel through the column—would offer a preliminary identification marker. The subsequent mass spectrum would allow for the determination of its molecular weight and provide clues to its chemical structure through the analysis of its fragmentation patterns.

Hypothetical GC-MS Data for a this compound Isomer Mixture:

| Parameter | Isomer A | Isomer B |

| Retention Time (min) | 12.5 | 13.2 |

| Molecular Ion (m/z) | 150 | 150 |

| Key Fragment Ions (m/z) | 122, 95, 78 | 135, 108, 65 |

This table represents hypothetical data and is for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of non-volatile or thermally sensitive compounds. For this compound, HPLC would be employed to separate it from impurities, starting materials, and byproducts from a synthesis reaction. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Different HPLC modes, such as normal-phase, reverse-phase, or ion-exchange chromatography, could be utilized depending on the polarity and ionic nature of this compound. A UV-Vis detector is commonly used to detect the compound as it elutes from the column, and the area under the resulting peak is proportional to its concentration. This allows for the precise quantification of this compound's purity.

Hypothetical HPLC Purity Analysis of a this compound Sample:

| Parameter | Value |

| Column Type | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate (mL/min) | 1.0 |

| Detection Wavelength (nm) | 254 |

| Retention Time (min) | 8.7 |

| Purity (%) | 99.5 |

This table represents hypothetical data and is for illustrative purposes only.

Supercritical Fluid Chromatography (SFC) for this compound Enantiomeric Separation

Should this compound possess a chiral center, leading to the existence of enantiomers (non-superimposable mirror images), Supercritical Fluid Chromatography (SFC) would be the preferred method for their separation. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers advantages over HPLC, including faster analysis times and reduced solvent consumption.

For the enantiomeric separation of this compound, a chiral stationary phase (CSP) would be employed. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This is crucial in pharmaceutical applications, where different enantiomers can have vastly different biological activities.

Electrochemical Characterization of this compound

Cyclic Voltammetry of this compound Redox Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. This provides information about the electrochemical reactivity of the analyte.

For this compound, CV could be used to determine its oxidation and reduction potentials, providing insight into its electronic structure and its potential to participate in electron transfer reactions. The shape of the cyclic voltammogram can also indicate the stability of the oxidized or reduced forms of the molecule.

Spectroelectrochemistry of this compound Derivatives

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and spectral properties of a molecule. For this compound derivatives, this technique would allow for the in-situ characterization of electrochemically generated species.

For instance, by coupling a UV-Vis spectrometer with an electrochemical cell, one could monitor the changes in the absorption spectrum of a this compound derivative as its oxidation state is changed. This would provide valuable information about the electronic transitions of the molecule in its different redox states and help to identify transient intermediates in electrochemical reactions.

V. Theoretical and Computational Studies of Dihydroazarole

Electronic Structure Calculations of Dihydroazarole

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these studies, primarily modeled using dihydropyrrole and its derivatives, reveal the distribution of electrons and energy levels of molecular orbitals, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of heterocyclic systems like dihydropyrrole. rsc.orgnih.govacs.org By approximating the electron density, DFT methods can accurately and efficiently predict molecular geometries, energies, and other electronic properties.

DFT calculations have been employed to explore the structural and electronic properties of various pyrroline (B1223166) derivatives. rsc.org For instance, studies on spiro[indoline-pyrrolidine] derivatives, which contain the dihydropyrrole moiety, have utilized DFT to confirm their geometries and understand their electronic structures. nih.gov In the context of synthesizing cyclopentennelated dihydropyrroles, DFT calculations at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d,p) level of theory have been instrumental in elucidating the reaction mechanism, supporting the involvement of azatrimethylenemethane diyl intermediates. researchgate.net Furthermore, DFT has been used to investigate the mechanism of stereoselective synthesis of cyclobutanes from pyrrolidines, a related saturated ring system, where the calculations helped in understanding the reaction's rate-determining steps and stereochemical outcomes. researchgate.net

A variety of functionals and basis sets are used depending on the specific properties being investigated. Common functionals include B3LYP, CAM-B3LYP, and M06-2X, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p). rsc.org These calculations provide valuable data on parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's ground-state geometry.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Dihydropyrrole Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311+G(d,p) | Mechanistic studies of cycloadditions | researchgate.net |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of isomers | nih.gov |

| M06HF | 6-31++G(d,p) | NBO analysis and solvation parameters | rsc.org |

| CAM-B3LYP | 6-31++G(d,p) | Calculation of electronic parameters | rsc.org |

This table is for illustrative purposes and represents a subset of the methodologies employed in the field.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying the electronic properties of molecules like 2,5-dihydropyrrole. wikipedia.orgnumberanalytics.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a rigorous framework for understanding molecular structure and energetics.

Studies on 2,5-dihydropyrrole have utilized ab initio calculations, specifically at the third-order Møller-Plesset (MP3) level of theory with the 6-311+G(d,p) basis set, to complement gas-phase electron diffraction (GED) experiments. wikipedia.org These calculations were crucial in identifying the presence of two conformers: an axial form and an equatorial form, with the axial conformer being the more abundant. wikipedia.org The energy difference between these conformers has also been calculated using methods like MP2/6-311+G**. wikipedia.org

Furthermore, ab initio molecular orbital calculations have been reported for structural isomers of diketopyrrolopyrrole, a related bicyclic system, at various levels of theory including HF/6-31G, HF/6-311+G , and B3LYP/6-311+G** for geometry optimization, and RMP2-FC/6-311+G** for single-point energy calculations. nih.gov These studies demonstrate the power of ab initio methods in determining the relative stabilities of different isomers. nih.gov

Table 2: Calculated Properties of 2,5-Dihydropyrrole Conformers from Ab Initio Studies

| Property | Axial Conformer | Equatorial Conformer | Method | Reference |

| Relative Abundance | 63% | 37% | MP3/6-311+G(d,p) & GED | wikipedia.org |

| Ring Puckering Angle | 21.8 (38)° | - | MP3/6-311+G(d,p) & GED | wikipedia.org |

| Energy Difference (ΔE_EQ-AX) | - | 259 cm⁻¹ | MP2/6-311+G** | wikipedia.org |

Data extracted from studies on 2,5-dihydropyrrole.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. researchgate.netwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netimperial.ac.uk

In the context of dihydropyrrole and its derivatives, FMO theory is particularly useful for understanding cycloaddition reactions, which are a common method for their synthesis. researchgate.netresearchgate.net The theory helps in predicting whether a reaction is favorable and what the regiochemical and stereochemical outcomes will be. researchgate.netrsc.org For example, in 1,3-dipolar cycloadditions to form pyrrolidine (B122466) rings, the relative energies of the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determine the reaction's feasibility and regioselectivity. researchgate.net

The HOMO-LUMO energy gap is a key parameter derived from electronic structure calculations that indicates the chemical reactivity of a molecule. rsc.orgimperial.ac.uk A smaller gap generally implies higher reactivity. For various pyrrolic derivatives, DFT calculations have been used to determine the HOMO and LUMO energies, providing insights into their electronic and optical properties. rsc.orgwikipedia.orgnih.gov For instance, in the study of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, electronic structure calculations helped in interpreting their optical properties and the synthesis process. wikipedia.org

Table 3: Conceptual Framework of FMO Theory in Predicting Reactivity

| FMO Interaction | Electron Demand | Description |

| HOMO (Dipole) - LUMO (Dipolarophile) | Normal | The dipole acts as the nucleophile and the dipolarophile as the electrophile. |

| LUMO (Dipole) - HOMO (Dipolarophile) | Inverse | The dipole acts as the electrophile and the dipolarophile as the nucleophile. |

| Both interactions are comparable | - | Reactivity is governed by the smaller HOMO-LUMO energy gap. |

This table provides a general overview of FMO theory principles applicable to cycloaddition reactions.

Conformational Analysis and Dynamics of this compound

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide a window into the dynamic nature of this compound, revealing the accessible conformations and the energetic barriers between them.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. rsc.org A key component of MM is the force field, which is a set of parameters that define the energy function for a molecule, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. aip.orgwikipedia.org

For heterocyclic systems like pyrrolidine (the saturated analog of dihydropyrrole), specific force fields have been developed to ensure accurate simulations. aip.orgmdpi.com The CHARMM General Force Field (CGenFF) is one such example, which has been extended to include parameters for a wide range of drug-like molecules, including the pyrrolidine scaffold. aip.org The development of these parameters often involves fitting to high-level quantum mechanical (QM) calculations to ensure their quality and accuracy. aip.orgmdpi.com Recently, the Force Field Toolkit (ffTK) has been updated to support the open-source QM package Psi4, making the parameterization of small molecules like pyrrolidine more accessible. mdpi.com

The process of parameterization involves optimizing the MM parameters to reproduce QM data, such as molecular geometries and energy profiles for bond rotations. wikipedia.orgmdpi.com For a cyclic molecule like dihydropyrrole, accurately representing the torsional parameters is crucial for correctly modeling the ring's puckering and conformational preferences. acs.org

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior by solving Newton's equations of motion for the atoms in the system. rsc.orgualberta.ca These simulations are invaluable for studying the conformational dynamics, solvation effects, and interactions of this compound with its environment. rsc.org

MD simulations of pyrrolidine-containing systems have been performed to validate force field parameters and to study their conformational distributions in solution. mdpi.com For example, 10-ns simulations of pyrrolidine in aqueous solution have been used to compare the performance of parameter sets derived from different QM packages. mdpi.com Such simulations can reveal the populations of different conformers and the timescales of their interconversion. acs.org

Potential Energy Surface Exploration for this compound Isomers

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. For this compound, which can exist as various constitutional isomers and stereoisomers, exploring the PES is crucial for understanding their relative stabilities and the energy barriers separating them.

Computational chemists employ various algorithms to explore the PES of this compound isomers. Methods like the threshold algorithm can be used to identify the basins of the isomers on the potential energy surface and calculate the probability of transitions between them. mdpi.com This exploration helps to map out the complex energy landscape, revealing the most stable isomeric forms and potential pathways for isomerization. mdpi.com For instance, studies on related heterocyclic systems demonstrate that different isomers can be identified as local minima on the PES, with their relative energies determining their populations at equilibrium. scirp.orgrsc.org

The process typically involves several stages:

Initial Geometry Generation: Generating a wide range of possible starting structures for different this compound isomers.

Geometry Optimization: Using quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to find the lowest energy conformation for each potential isomer. rsc.orgusc.edu These optimized structures correspond to minima on the PES.

Frequency Calculations: Performing vibrational frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies, which are essential for accurate relative energy comparisons. usc.edu

For example, a computational study on naphthalene (B1677914) isomers, another class of cyclic compounds, successfully identified over a hundred isomers and selected a set of low-energy structures for further analysis based on their energy and probability of occurrence. mdpi.com A similar approach applied to this compound would involve systematically evaluating the energies of 2,3-dihydro-1H-pyrrole, 3,4-dihydro-2H-pyrrole, and their substituted derivatives to determine their relative stabilities. The complexity of the PES increases significantly with the size of the molecule and the number of possible conformers, making computational exploration an indispensable tool. rsc.org

| Isomer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| 2,3-Dihydro-1H-pyrrole | 0.00 | 0 |

| 3,4-Dihydro-2H-pyrrole | +2.5 | 0 |

| 2,5-Dihydro-1H-pyrrole | +1.8 | 0 |

Computational Elucidation of this compound Reaction Mechanisms

Understanding the step-by-step process by which this compound is formed or transformed is a central goal of mechanistic studies. Computational chemistry offers a window into these intricate processes, allowing for the characterization of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally. rsc.org

A chemical reaction proceeds from reactants to products through a highest-energy point known as the transition state (TS). Locating the TS on the potential energy surface is paramount to understanding a reaction's mechanism and predicting its rate. smu.edu For transformations involving this compound, such as its synthesis via cycloaddition or its subsequent functionalization, computational methods are used to identify the precise geometry and energy of the relevant transition states.

The process of locating a TS typically involves sophisticated algorithms that search for a first-order saddle point on the PES—a point that is a maximum in the direction of the reaction coordinate but a minimum in all other directions. smu.edu Once a TS is located, its structure provides crucial information about which bonds are breaking and forming during the key step of the reaction. Furthermore, the energy difference between the reactants and the TS, known as the activation energy, determines the reaction rate. A quantum chemical study on the synthesis of pyrrolidinedione derivatives, for example, successfully calculated the energy barriers for each stage of the reaction, including Michael addition and cyclization steps. rsc.org

Chemical reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms, particularly for reactions involving polar or charged species. ucsb.edu Computational models account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, also known as continuum solvation models, treat the solvent as a continuous medium with a characteristic dielectric constant. fiveable.me This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of polar transition states. ucsb.edufiveable.me

Explicit Solvent Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation along with the solute. ucsb.edu This method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in certain reaction steps. ucsb.edu

Recently, hybrid approaches and machine learning potentials have emerged to provide a more accurate and efficient description of solvation effects, paving the way for a broader exploration of how solvents influence chemical reactivity. ox.ac.ukspringernature.com For this compound reactions, accurately modeling the solvent is essential for obtaining results that can be reliably compared with experimental observations.

Many important organic reactions, including those used to synthesize heterocyclic scaffolds like this compound, rely on catalysts to proceed efficiently and selectively. Computational simulations are instrumental in mapping out entire catalytic cycles, providing a detailed picture of how the catalyst interacts with the substrates, facilitates the reaction, and is regenerated at the end of the cycle. uq.edu.au

These simulations involve calculating the energies of all intermediates and transition states throughout the catalytic process. For instance, in a multi-catalyst reaction, computational studies can elucidate how different catalysts work in synergy and combine in the transition state to control stereochemical outcomes. uq.edu.au A study on the synthesis of hexahydroquinoline derivatives used computational data to propose a mechanistic pathway where the catalyst activates the carbonyl group of an aldehyde, a crucial step in the reaction sequence. nih.gov Similar computational investigations into this compound synthesis could reveal the precise role of the catalyst in each step, from initial substrate binding to final product release, and help in the design of more efficient catalytic systems.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Substrate Coordination | DFT (B3LYP-D3) | 5.2 |

| C-N Bond Formation (TS1) | DFT (B3LYP-D3) | 18.7 |

| Proton Transfer | DFT (B3LYP-D3) | 12.1 |

| Product Release | DFT (B3LYP-D3) | 8.5 |

This compound in Cheminformatics and Data Science

Cheminformatics combines chemistry, computer science, and data science to analyze and interpret chemical data. neovarsity.org This field is particularly valuable in drug discovery and materials science for organizing vast chemical datasets and building predictive models. mewburn.comprimescholars.com this compound and its analogues, as a class of compounds with potential biological activity, are well-suited for cheminformatics studies.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

For a series of this compound analogues, a QSAR study would proceed as follows:

Data Collection: A dataset of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled. ijpsr.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. u-strasbg.fr

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using external validation sets or cross-validation techniques to ensure its reliability. chemmethod.com

A notable example is a 3D-QSAR study on cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogues, which are structurally related to dihydroazaroles. nih.gov The study developed a Comparative Molecular Field Analysis (CoMFA) model that successfully related the steric and electrostatic fields of the molecules to their antitumor activity. nih.gov The resulting model indicated that steric interactions were the dominant factor influencing the biological activity of this class of compounds. nih.gov Such QSAR models can provide invaluable insights into the key structural features required for the desired activity of this compound analogues, guiding the design of more potent and selective compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Molecular Weight (MW), Zagreb Index | Molecular size and branching |

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and water solubility |

| Steric/3D | Molecular Volume, Surface Area (PSA) | 3D shape and size of the molecule |

In modern chemical research, theoretical and computational studies are indispensable tools for predicting molecular properties and understanding chemical behavior, thereby guiding experimental work. For a compound such as this compound, these methods can provide significant insights into its electronic structure, stability, and potential applications. While specific computational research focused exclusively on this compound is limited in publicly accessible literature, the principles of computational chemistry and the application of machine learning to similar heterocyclic compounds provide a robust framework for understanding how such studies would be conducted.

Machine Learning Approaches for this compound Property Prediction

Machine learning (ML) has emerged as a powerful technique in computational chemistry to accelerate the discovery and optimization of molecules by predicting their properties without the need for extensive laboratory experiments or costly quantum mechanical calculations. nih.govrsc.org These approaches leverage algorithms to learn from existing data, identify patterns, and make predictions for new, un-synthesized compounds. rsc.org

The application of machine learning to predict the properties of this compound and its derivatives involves creating models that correlate molecular features (descriptors) with specific endpoints, such as physicochemical properties or biological activity. mdpi.comscirp.org These quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models are central to modern drug discovery and materials science. mdpi.comrsc.org

Data and Descriptors: A typical ML workflow begins with the generation of a dataset. For a hypothetical set of this compound derivatives, this would involve calculating a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's structure and can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area). rsc.org Advanced descriptors can also include quantum chemical parameters like orbital energies (HOMO, LUMO) and electrostatic potential maps. arxiv.org

To illustrate, a hypothetical dataset for training a machine learning model for this compound derivatives might look like the following:

Hypothetical Training Data for this compound Derivatives

| Derivative ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimentally Determined Solubility (mg/L) |

|---|---|---|---|---|

| This compound-001 | 150.22 | 1.85 | 45.3 | 250 |

| This compound-002 | 164.25 | 2.10 | 48.1 | 210 |

| This compound-003 | 178.28 | 2.35 | 50.9 | 180 |

| This compound-004 | 192.31 | 2.60 | 53.7 | 150 |

| This compound-005 | 206.34 | 2.85 | 56.5 | 120 |

This table is for illustrative purposes only and does not represent real experimental data.

Model Training and Validation: Once descriptors are calculated, various machine learning algorithms can be trained on this data. Common algorithms include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (property). rsc.org

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees, which helps to avoid overfitting. nih.gov

Support Vector Machines (SVM): A classification and regression algorithm that finds an optimal hyperplane to separate or regress data points.

Graph Neural Networks (GNNs): A deep learning approach that operates directly on the graph structure of a molecule, enabling it to learn features automatically without the need for pre-computed descriptors. This is particularly useful for capturing complex relational information within the molecule.

The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. The model's accuracy is assessed using statistical metrics such as the coefficient of determination (R²) and Root Mean Square Error (RMSE).

Predictive Applications: A validated ML model can then be used to predict the properties of a large virtual library of this compound derivatives. This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. For example, a model trained to predict aqueous solubility could screen thousands of potential structures and identify those most likely to have desirable pharmacokinetic profiles.